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Compound of Interest

Compound Name: 6-Amino-5-nitrosouracil

Cat. No.: B044844 Get Quote

For Researchers, Scientists, and Drug Development Professionals

6-Amino-5-nitrosouracil is a versatile heterocyclic compound that serves as a crucial building

block in the synthesis of a wide array of fused pyrimidine systems, including purines and

pteridines, many of which exhibit significant biological activity. The reactivity of this molecule is

characterized by the presence of multiple nucleophilic centers, leading to questions of

regioselectivity in its reactions with various electrophiles. This guide provides an objective

comparison of the regioselective outcomes of 6-amino-5-nitrosouracil reactions, supported by

available experimental data and established principles of chemical reactivity.

Ambident Nucleophilicity of 6-Amino-5-Nitrosouracil
The 6-amino-5-nitrosouracil core presents several potential sites for electrophilic attack. The

primary nucleophilic centers are the C5-carbon, the exocyclic 6-amino group, the ring nitrogens

(N1 and N3), and the oxygen atom of the nitroso group (in its tautomeric oxime form). The

regioselectivity of its reactions is governed by factors such as the nature of the electrophile

(hard vs. soft), the solvent, temperature, and the presence of catalysts.[1][2]

The molecule can exist in tautomeric forms, primarily the nitroso and the 5-hydroxyimino-6-

iminohydrouracil (oxime) forms. This equilibrium is crucial in determining the reaction pathway,

particularly in alkylation reactions where N- versus O-alkylation of the nitroso/oxime group is a

possibility.
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Comparison of Regioselectivity in Key Reactions
The following sections summarize the observed and predicted regioselectivity of 6-amino-5-
nitrosouracil and its parent compound, 6-aminouracil, with different classes of electrophiles.

Reactions with Carbonyl Compounds
In reactions with aldehydes and ketones, 6-aminouracil derivatives typically exhibit high

regioselectivity, with the initial attack occurring at the nucleophilic C5 position. This is followed

by the involvement of the 6-amino group to form fused heterocyclic systems.

Electrophile Product Type
Observed
Regioselectivit
y

Yield (%) Reference

Aromatic

Aldehydes &

Dimedone

Pyrimido[4,5-

b]quinolines

Reaction at C5

and 6-NH2
85-95 [3][4]

Isatin Derivatives

Spiro

Pyridodipyrimidin

es

Initial attack of 6-

NH2 on the

harder carbonyl,

followed by C5

attack

65-93 [5]

α,β-Unsaturated

Ketones

Pyridopyrimidine

s

Michael addition

at C5 followed by

cyclization

involving 6-NH2

Varies [6]

Experimental Protocol: One-Pot Synthesis of Pyrimido[4,5-b]quinolines

A mixture of an aromatic aldehyde (1 mmol), dimedone (1 mmol), 6-amino-1,3-dimethyluracil (1

mmol), and a catalyst such as trityl chloride (10 mol%) is refluxed in a solvent like chloroform

(10 mL).[3] The reaction progress is monitored by TLC. Upon completion, the solvent is

removed, and the product is purified by recrystallization from aqueous ethanol.[3]

Alkylation Reactions
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The alkylation of 6-amino-5-nitrosouracil is more complex due to the multiple nucleophilic

sites. The outcome (N-alkylation vs. O-alkylation vs. C-alkylation) is highly dependent on the

reaction conditions and the nature of the alkylating agent. While direct comparative studies on

6-amino-5-nitrosouracil are scarce, data from related pyrimidine systems provide valuable

insights. The nitroso group can exist in equilibrium with its oxime tautomer, presenting

ambident O- and N-nucleophiles.

Based on Hard and Soft Acid-Base (HSAB) theory, "hard" alkylating agents (e.g., dimethyl

sulfate, methyl iodide) are expected to preferentially react with the "harder" nitrogen or oxygen

centers, while "softer" alkylating agents might favor the "softer" C5 carbon. However, the high

nucleophilicity of the ring nitrogens (N1 and N3) and the exocyclic amino group must also be

considered. In many related heterocyclic systems, N-alkylation is a common pathway.

Alkylating Agent Potential Products
Expected Major
Regioisomer(s)

Rationale/Supporti
ng Evidence

Alkyl Halides (e.g.,

CH3I)

N-alkylated, O-

alkylated, C5-

alkylated

N1/N3-alkylation, O-

alkylation of oxime

In related

pyrimidinones, N-

alkylation is common.

The oxime oxygen is

also a hard

nucleophilic site.[7][8]

Dialkyl Sulfates (e.g.,

(CH3)2SO4)

N-alkylated, O-

alkylated

N1/N3-alkylation, O-

alkylation of oxime

Hard electrophile

favors reaction at hard

N and O centers.

Experimental Protocol: General Alkylation (Inferred)

To a solution of 6-amino-5-nitrosouracil in a polar aprotic solvent such as DMF, a base (e.g.,

K2CO3 or NaH) is added. The mixture is stirred at room temperature, followed by the addition

of the alkylating agent. The reaction is then heated, and the product distribution is analyzed by

chromatographic and spectroscopic methods to determine the regioselectivity.
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Acylation of 6-aminouracil derivatives can occur at the exocyclic amino group or the ring

nitrogens. The regioselectivity can be controlled by the reaction conditions.

Acylating Agent Potential Products
Expected Major
Regioisomer

Rationale/Supporti
ng Evidence

Acyl

Chlorides/Anhydrides

N-acylated (at 6-NH2,

N1, N3)
6-Amino acylation

The exocyclic amino

group is generally

more nucleophilic than

the ring nitrogens in

neutral or basic

conditions.

Experimental Protocol: Acylation of 6-Aminouracil

A 6-aminouracil derivative is dissolved in a suitable solvent like pyridine or DMF. The acylating

agent (e.g., acetic anhydride or benzoyl chloride) is added, and the mixture is stirred at room

temperature or heated. The product is then isolated by precipitation or extraction and purified

by recrystallization.

Reaction Pathways and Workflows

6-Amino-5-nitrosouracil

Electrophiles

Carbonyl Compounds
(Aldehydes, Ketones)

Hard/Soft Interaction
with C5 and 6-NH2

Alkylating Agents
(Alkyl Halides)

Ambident Reactivity
(N vs. O vs. C)

Acylating Agents
(Acyl Chlorides)

Nucleophilic Attack
by Amino Group

Fused Heterocycles
(e.g., Pyrimidoquinolines)

Mixture of Regioisomers
(N-, O-, C-Alkylated)

Acylated Products
(Primarily at 6-NH2)
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Click to download full resolution via product page

Caption: Regioselective reaction pathways of 6-amino-5-nitrosouracil.

Conclusion
The regioselectivity of reactions involving 6-amino-5-nitrosouracil is a nuanced subject,

heavily influenced by the interplay between the electronic properties of the uracil derivative and

the electrophile, as well as the reaction conditions. While reactions with many carbonyl

compounds proceed with high regioselectivity to yield fused heterocyclic systems via reaction

at the C5 and 6-amino positions, alkylation and acylation reactions present a greater challenge

in predicting and controlling the site of attack. A thorough understanding of the principles of

ambident nucleophilicity and the HSAB theory, combined with careful selection of reaction

conditions, is paramount for researchers aiming to selectively synthesize specific derivatives of

this important heterocyclic scaffold. Further systematic studies with a broader range of

electrophiles under standardized conditions are warranted to provide a more complete

quantitative picture of the regioselectivity of 6-amino-5-nitrosouracil.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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